Product packaging for 1-Benzyl-4-methylpiperidin-3-one(Cat. No.:CAS No. 32018-96-5)

1-Benzyl-4-methylpiperidin-3-one

Cat. No.: B104484
CAS No.: 32018-96-5
M. Wt: 203.28 g/mol
InChI Key: BSBVJNUGGBQEPO-UHFFFAOYSA-N
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Description

Historical Context of Piperidine-Based Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the field of medicinal chemistry. nih.govencyclopedia.pub Its prevalence stems from its appearance in a vast array of natural products, particularly alkaloids, which have long been recognized for their profound physiological effects. encyclopedia.pub Compounds such as morphine and atropine, which contain fused piperidine rings, have been used for centuries and have played a crucial role in the development of modern pharmacology. encyclopedia.pub

The synthetic exploration of piperidine derivatives began in earnest as chemists sought to understand the structure-activity relationships of these natural products and to create novel compounds with improved therapeutic properties. nih.gov The hydrogenation of pyridine (B92270) and its derivatives is a common method for producing the piperidine core. nih.gov Over time, the piperidine scaffold has become one of the most important building blocks in drug discovery, with its presence in more than twenty classes of pharmaceuticals. nih.govencyclopedia.pub The versatility of the piperidine ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity. researchgate.net This has led to the development of a wide range of drugs targeting diverse medical conditions, including cancer, infectious diseases, and neurological disorders. encyclopedia.pubresearchgate.net

Significance of 1-Benzyl-4-methylpiperidin-3-one in Organic Synthesis and Pharmaceutical Science

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. myskinrecipes.com Its structure, featuring a piperidine core with a benzyl (B1604629) group on the nitrogen and a methyl group at the 4-position, makes it a valuable precursor for creating a variety of derivatives. myskinrecipes.com The benzyl group can act as a protecting group for the piperidine nitrogen, which can be removed at a later stage of a synthetic sequence.

In pharmaceutical science, this compound is particularly noted for its role in the synthesis of kinase inhibitors. For instance, it is a crucial starting material for the preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a key intermediate in the synthesis of Tofacitinib. google.comresearchgate.net Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The synthesis of this intermediate from this compound often involves a reductive amination step. google.comgoogleapis.com

The compound and its derivatives are also explored for other potential therapeutic applications. Research has been conducted on the antimicrobial activities of N-benzyl piperidin-4-one derivatives, indicating the potential for this class of compounds to yield new antibacterial and antifungal agents. researchgate.netbiomedpharmajournal.org

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is often to develop efficient and scalable synthetic routes to valuable pharmaceutical intermediates. researchgate.netgoogleapis.com A significant amount of research focuses on improving the synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, aiming for higher yields, greater purity, and the use of less hazardous or expensive reagents. google.comgoogleapis.com

Another key area of investigation is the exploration of the biological activities of new derivatives synthesized from this compound. researchgate.net This includes screening for a range of pharmacological effects, driven by the established importance of the piperidine scaffold in drug discovery. researchgate.net The objectives of such studies are to identify novel lead compounds for the development of new therapeutic agents.

Furthermore, research on this compound contributes to the broader understanding of the chemical reactivity and properties of substituted piperidones. This foundational knowledge is essential for the rational design of new synthetic methodologies and the development of novel molecules with desired biological functions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇NO nih.gov
Molecular Weight 203.28 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 32018-96-5 nih.gov
Boiling Point 302.9°C at 760 mmHg myskinrecipes.com
Physical Form Solid sigmaaldrich.com

Established Synthetic Routes to the Core Piperidinone Scaffold

The formation of the fundamental piperidinone ring system is a critical aspect of the synthesis of this compound. Chemists have developed several reliable methods to construct this heterocyclic core.

Cyclization Reactions for Piperidine Ring Formation (e.g., Dieckmann Condensation)

The Dieckmann condensation is a powerful intramolecular cyclization reaction used to form five- and six-membered rings, making it a suitable method for constructing the piperidinone scaffold. This reaction involves the base-catalyzed intramolecular condensation of a diester to yield a β-keto ester. organic-chemistry.orggoogle.com In the context of this compound synthesis, a suitably substituted acyclic diester undergoes cyclization to form a piperidine ring with a ketone group at the 3-position and a carboxylate group at the 4-position. Subsequent hydrolysis and decarboxylation of this intermediate would then yield the desired 4-methylpiperidin-3-one core, which can be benzylated at the nitrogen atom.

The general mechanism, analogous to the Claisen condensation, involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl. organic-chemistry.org The choice of a strong base, such as sodium ethoxide or sodium hydride, is crucial for the reaction to proceed efficiently. reddit.com

Approaches from Pyridine Derivatives (e.g., 3-Amino-4-methyl pyridine, Picoline)

A prominent and efficient route to this compound begins with pyridine derivatives, specifically 3-amino-4-methylpyridine. This multi-step synthesis transforms the aromatic pyridine ring into the saturated piperidinone ring. google.comquickcompany.in

The process commences with the N-acylation of 3-amino-4-methylpyridine, for instance with acetic anhydride, to protect the amino group. quickcompany.in This is followed by the quaternization of the pyridine nitrogen with a benzyl halide, such as benzyl bromide or benzyl chloride, to introduce the N-benzyl group. google.comgoogleapis.com The resulting pyridinium salt then undergoes a partial reduction of the pyridine ring. A common reducing agent for this step is sodium borohydride in a solvent like methanol or water, which selectively reduces the pyridinium ring to a 1,2,5,6-tetrahydropyridine derivative. google.comchemicalbook.com The final step to obtain the target ketone is the hydrolysis of the enamine functionality present in the tetrahydropyridine intermediate under acidic conditions. google.comquickcompany.in

A similar strategy can be envisioned starting from 4-picoline (4-methylpyridine), which would require the introduction of a functional group at the 3-position that can be later converted to a ketone.

Syntheses from Open-Chain Precursors (e.g., Isoprene analogues)

The construction of the this compound scaffold can also be achieved by assembling the ring from acyclic, open-chain precursors. A notable example involves a sequence of reactions starting with benzylamine and methyl acrylate. google.com This approach begins with a 1,4-addition (Michael addition) of benzylamine to two equivalents of methyl acrylate to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This open-chain diester is then subjected to a Dieckmann condensation, as described previously, to form the piperidinone ring, specifically yielding 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester. google.com The final step in forming the core structure is a hydrolysis and decarboxylation reaction to remove the ester group at the 4-position, affording 1-benzyl-4-piperidone. While this specific sequence leads to a 4-piperidone, modifications to the starting materials, akin to isoprene analogues, could be envisioned to introduce the methyl group at the 4-position prior to or during the cyclization process.

Functional Group Interconversions Leading to this compound

Once the piperidine ring is formed, or during the synthetic sequence, specific functional groups need to be manipulated to arrive at the final this compound structure. Oxidation and reduction reactions are key strategies in this regard.

Oxidation Pathways

Oxidation reactions are employed to introduce the ketone group at the 3-position of the piperidine ring from a precursor alcohol. For instance, N-benzyl-3-hydroxy-4-methylpiperidine can be oxidized to N-benzyl-4-methyl-3-piperidone. google.com A common and effective method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. google.comresearchgate.net This powerful oxidizing agent efficiently converts the secondary alcohol to the corresponding ketone.

The general procedure involves adding the CrO₃ solution and concentrated sulfuric acid to the N-benzyl-3-hydroxy-4-methylpiperidine precursor in a suitable solvent at room temperature. google.com

Reductive Methodologies of Precursors

Reductive methods are crucial in the synthesis of this compound, particularly when starting from pyridine derivatives. As detailed in section 2.1.2, the partial reduction of a quaternized pyridinium salt is a key step. google.com

In a typical procedure, the quaternized 3-acetylamino-4-methylpyridinium salt is treated with a reducing agent such as sodium borohydride. google.comchemicalbook.com This hydride reagent selectively reduces the pyridinium ring to a more saturated 1,2,5,6-tetrahydropyridine intermediate. This reduction transforms the aromatic system into a non-aromatic cyclic enamine, which is then susceptible to hydrolysis to unveil the ketone at the 3-position. google.comquickcompany.in The choice of reducing agent and reaction conditions is critical to achieve the desired partial reduction without over-reducing the ring to a fully saturated piperidine.

Summary of Synthetic Reactions

Reaction Type Starting Material Key Reagents Intermediate/Product Reference(s)
Dieckmann CondensationAcyclic DiesterStrong Base (e.g., NaH, NaOEt)β-keto ester (cyclic) organic-chemistry.org, google.com, reddit.com
N-Acylation3-Amino-4-methylpyridineAcetic Anhydride3-Acetylamino-4-methylpyridine quickcompany.in
Quaternization3-Acetylamino-4-methylpyridineBenzyl Halide (e.g., Benzyl Bromide)Quaternized Pyridinium Salt googleapis.com, google.com
Partial ReductionQuaternized Pyridinium SaltSodium Borohydride1,2,5,6-Tetrahydropyridine derivative chemicalbook.com, google.com
Hydrolysis1,2,5,6-Tetrahydropyridine derivativeAcidThis compound google.com, quickcompany.in
1,4-AdditionBenzylamine, Methyl Acrylate-N,N-bis(β-methoxycarbonylethyl)benzylamine google.com
OxidationN-benzyl-3-hydroxy-4-methylpiperidineCrO₃, H₂SO₄ (Jones Reagent)N-benzyl-4-methyl-3-piperidone researchgate.net, google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B104484 1-Benzyl-4-methylpiperidin-3-one CAS No. 32018-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBVJNUGGBQEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477278
Record name 1-benzyl-4-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-96-5
Record name 1-benzyl-4-methylpiperidin-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID00477278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpiperidin-3-one
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Reaction Chemistry and Transformations of 1 Benzyl 4 Methylpiperidin 3 One

Reactivity of the Ketone Functionality

The ketone group at the 3-position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and reductions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the ketone in 1-Benzyl-4-methylpiperidin-3-one is susceptible to attack by various nucleophiles. While specific examples of Grignard or Wittig reactions on this particular substrate are not extensively detailed in readily available literature, the general principles of these reactions are applicable. For instance, a Grignar d reagent would be expected to add to the carbonyl group, leading to the formation of a tertiary alcohol after acidic workup. Similarly, a Wittig reagent would likely react to form an exocyclic double bond at the 3-position.

Condensation reactions, which involve the reaction of the ketone with a nucleophile followed by the elimination of a small molecule like water, are also feasible. A related compound, 1-benzyl-4-ethoxycarbonylpiperidin-3-one, has been shown to undergo a multicomponent condensation with 1,5-bis(2-formylphenoxy)-3-oxapentane and ammonium acetate. This reaction proceeds through an initial intermolecular condensation, followed by the addition of ammonia to the keto-group and subsequent cyclization steps, highlighting the potential for complex molecular architectures to be built from this piperidinone scaffold.

Reductive Transformations to Piperidinols

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-Benzyl-4-methylpiperidin-3-ol. This transformation is a crucial step in the synthesis of various biologically active molecules. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans diastereomer of the resulting piperidinol.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The selection of the reducing agent and reaction conditions can be optimized to achieve the desired stereochemical outcome.

Reducing AgentTypical SolventGeneral Reactivity
Sodium Borohydride (NaBH₄)Methanol, EthanolReduces aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran, Diethyl etherStronger reducing agent; reduces esters, carboxylic acids, and amides in addition to aldehydes and ketones.
Table 1: Common Reducing Agents for Ketone to Alcohol Transformations.

Amination Reactions (e.g., Reductive Amination)

Reductive amination is a significant reaction of this compound, providing a direct route to 3-amino-piperidine derivatives. This one-pot reaction involves the initial formation of an imine or enamine intermediate by the reaction of the ketone with an amine, followed by in-situ reduction to the corresponding amine.

A key application of this reaction is in the synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a precursor to the Janus kinase inhibitor, tofacitinib. In this process, this compound is reacted with methylamine in the presence of a reducing agent. Various reducing systems have been employed for this transformation, including sodium triacetoxyborohydride and a combination of Titanium(IV) isopropoxide and sodium borohydride. googleapis.comgoogle.comwipo.int

AmineReducing SystemProduct
MethylamineSodium triacetoxyborohydride(1-Benzyl-4-methylpiperidin-3-yl)-methylamine googleapis.com
MethylamineTitanium(IV) isopropoxide / Sodium borohydride(1-Benzyl-4-methylpiperidin-3-yl)-methylamine wipo.int
Table 2: Examples of Reductive Amination of this compound.

Transformations Involving the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring, bearing a benzyl (B1604629) group, also serves as a site for chemical modification, including alkylation, acylation, and debenzylation.

Alkylation and Acylation Reactions

The lone pair of electrons on the piperidine nitrogen allows for its reaction with electrophiles. While the nitrogen is already tertiary, further reaction to form a quaternary ammonium salt is possible through alkylation with alkyl halides.

Acylation of the piperidine nitrogen is a less common transformation for this specific N-benzylated compound, as it would also lead to a positively charged quaternary ammonium species. However, in related piperidine systems where the nitrogen is secondary, acylation is a standard method for introducing various functional groups. For instance, piperidine can be readily acylated with benzoyl chloride in the presence of a base to form benzoyl piperidine. orgsyn.org

N-Debenzylation Strategies

The removal of the N-benzyl group is a critical transformation, often necessary to deprotect the piperidine nitrogen for subsequent reactions or to obtain the final target molecule. Several methods are available for this deprotection.

Catalytic transfer hydrogenation is a widely used method for N-debenzylation. This technique involves the use of a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst (e.g., 10% Pd-C). This method is generally efficient and proceeds under relatively mild conditions.

Another approach involves the use of α-chloroethyl chloroformate. This reagent reacts with the tertiary amine to form a carbamate intermediate, which can then be solvolytically cleaved, typically with methanol, to yield the debenzylated secondary amine hydrochloride.

Reagent/SystemGeneral ConditionsProduct
Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)Reflux in a suitable solvent (e.g., Methanol)4-Methylpiperidin-3-one
α-Chloroethyl chloroformate followed by methanolysisReaction in an aprotic solvent followed by heating in methanol4-Methylpiperidin-3-one hydrochloride
Table 3: Common N-Debenzylation Strategies.

Stereochemical Aspects of this compound Reactions

The presence of a stereocenter at the C4 position and the prochiral ketone at C3 makes this compound a key substrate for investigating stereoselectivity in chemical reactions. The outcomes of such reactions are heavily influenced by the conformational preferences of the piperidine ring and the nature of the reagents employed.

Diastereoselectivity in Ketone Transformations

The reduction of the ketone in this compound to a secondary alcohol, 1-benzyl-4-methylpiperidin-3-ol, results in the formation of a new stereocenter at the C3 position. This transformation can lead to two diastereomers, cis and trans, depending on the direction of the nucleophilic attack on the carbonyl carbon. The diastereoselectivity of this reduction is a subject of considerable interest in organic synthesis.

Computational studies on similar cyclic ketones, such as cis-2,6-disubstituted N-acylpiperidones, have shown that the facial selectivity of hydride reduction is dependent on the conformation of the piperidone ring and the steric bulk of the hydride reagent. nih.govacs.org For instance, with a small hydride reagent like lithium aluminum hydride, a twist-boat conformation of the ring can become relevant to the reaction's stereochemical outcome. nih.gov In contrast, bulkier hydride reagents may favor a different trajectory of attack, leading to a different diastereomeric product. nih.govacs.org

The general principle governing nucleophilic additions to cyclic ketones is that small nucleophiles tend to favor axial attack, while bulky nucleophiles prefer equatorial attack. acs.org In the context of this compound, the preferred conformation of the molecule and the steric hindrance posed by the existing substituents will play a crucial role in determining the diastereomeric ratio of the resulting alcohol.

A summary of factors influencing diastereoselectivity in the reduction of substituted piperidones is presented in the table below.

FactorInfluence on Diastereoselectivity
Hydride Reagent Size Small reagents (e.g., LiAlH4) may favor axial attack, while bulky reagents (e.g., K-selectride) favor equatorial attack. nih.govacs.org
Substrate Conformation The stability of chair vs. twist-boat conformations can influence the trajectory of nucleophilic attack. nih.govacs.org
Steric Hindrance Existing substituents on the piperidine ring can sterically hinder one face of the carbonyl group, directing the attack to the less hindered face.
Reaction Temperature Lower temperatures generally lead to higher diastereoselectivity.

Enantioselective Approaches to Chiral Derivatives

The development of enantioselective methods to produce chiral derivatives from prochiral starting materials like this compound is a primary focus in modern synthetic chemistry. Such methods are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Various strategies have been developed for the enantioselective synthesis of chiral piperidines. nih.govnih.govsemanticscholar.orgchemrxiv.org These include:

Catalytic Asymmetric Hydrogenation: The use of chiral metal catalysts, such as those based on rhodium or ruthenium, for the asymmetric reduction of prochiral enamines or tetrahydropyridines derived from piperidones can lead to chiral amines with high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the desired enantiomerically enriched product. researchgate.netscielo.org.mx

Enantioselective Desymmetrization: For prochiral piperidines, a catalyst can selectively functionalize one of two enantiotopic groups, leading to a chiral product. chemrxiv.org

Dearomatization/Borylation Strategy: A stepwise approach involving the dearomatization of a pyridine (B92270) derivative followed by an enantioselective borylation can provide access to chiral piperidines. nih.govsemanticscholar.org

While not all of these methods have been explicitly reported for this compound, they represent the current state-of-the-art in the synthesis of chiral piperidine derivatives and are applicable to this substrate.

Chiral Resolution Techniques for Intermediates (e.g., with L-DTTA)

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique is particularly useful for intermediates in a synthetic pathway. For derivatives of this compound, such as the corresponding amine, chiral resolution can be employed to obtain the desired enantiomer.

One common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. A widely used class of chiral resolving agents are tartaric acid and its derivatives. google.comgoogle.comnih.govscispace.com

Specifically, the resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine has been successfully achieved using L-di-p-toluoyltartaric acid (L-DTTA). google.comgoogle.com This process involves the formation of a diastereomeric salt with one of the enantiomers of the amine, which preferentially crystallizes from the solution, allowing for its separation from the other enantiomer.

The general steps for chiral resolution of a racemic amine with a chiral acid are outlined below:

StepDescription
1. Salt Formation The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., L-DTTA) in a suitable solvent to form a mixture of diastereomeric salts.
2. Crystallization Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.
3. Separation The crystallized diastereomeric salt is separated from the mother liquor by filtration.
4. Liberation of the Amine The enantiomerically enriched amine is liberated from the diastereomeric salt by treatment with a base.

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling the stereochemical outcome.

Elucidation of Reaction Pathways

The reduction of the ketone in this compound by metal hydrides like lithium aluminum hydride or sodium borohydride is a well-understood reaction. science-revision.co.ukchemistnotes.comdalalinstitute.comuop.edu.pk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The proposed reaction pathway for the hydride reduction is as follows:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the partially positive carbon atom of the carbonyl group. This leads to the formation of a tetrahedral alkoxide intermediate. dalalinstitute.com

Protonation: The alkoxide intermediate is then protonated, typically by the addition of a protic solvent or a mild acid in a workup step, to yield the final alcohol product. dalalinstitute.com

Computational studies on similar piperidone systems have provided deeper insights into the transition states of these reactions. acs.org These studies have shown that the energy of the transition state, and thus the preferred reaction pathway, is influenced by factors such as torsional strain and steric interactions between the incoming nucleophile and the substituents on the piperidine ring. acs.org This understanding helps to explain the observed diastereoselectivity in these reactions.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about the rates of chemical reactions and can help to further elucidate reaction mechanisms. While specific kinetic data for the reactions of this compound are not extensively reported in the literature, principles from related systems can be applied.

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. acs.orgwhiterose.ac.uk In a kinetic resolution of a racemic mixture, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. The efficiency of a kinetic resolution is determined by the relative rates of reaction of the two enantiomers.

Studies on the kinetics of reactions involving piperidine and its derivatives have been conducted in other contexts. For example, the kinetics of the reaction between 1,2-dinitrobenzene and piperidine in n-hexane have been investigated, revealing a base-catalyzed SNAr mechanism. rsc.org While this reaction is different from the transformations of the ketone functionality in this compound, it demonstrates that the reactivity of the piperidine scaffold can be quantitatively studied.

Further kinetic investigations into the reactions of this compound, such as its reduction or its conversion to chiral derivatives, would be valuable for a more complete understanding of its chemical behavior and for the optimization of synthetic processes involving this important intermediate.

Analytical and Spectroscopic Characterization in Research of 1 Benzyl 4 Methylpiperidin 3 One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the structural elucidation of 1-Benzyl-4-methylpiperidin-3-one and its analogs. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a related piperidone, the protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the nitrogen atom are expected to resonate as a singlet or a multiplet around δ 3.5-3.7 ppm. The protons on the piperidine (B6355638) ring would appear at higher field, with their chemical shifts and multiplicities depending on their position relative to the carbonyl group and the methyl substituent. The methyl protons would likely appear as a doublet in the upfield region (δ 1.0-1.2 ppm) nih.gov.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For a compound like this compound, the carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around δ 209-212 ppm scispace.com. The carbons of the aromatic ring would appear in the range of δ 127-138 ppm. The benzylic carbon and the carbons of the piperidine ring would resonate at higher field strengths nih.govspectrabase.com.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the predicted monoisotopic mass is 203.13101 Da nih.gov. In mass spectrometry, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 203. The fragmentation of piperidone derivatives is influenced by the presence of the nitrogen atom and the carbonyl group, which can direct cleavage pathways nih.govthieme-connect.delibretexts.org. Common fragmentation patterns for related N-benzylpiperidines involve the cleavage of the benzylic bond, leading to the formation of a tropylium ion at m/z 91 researchgate.net. Other significant fragments can arise from the cleavage of the piperidine ring nih.gov.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z
[M+H]⁺204.13829
[M+Na]⁺226.12023
[M-H]⁻202.12373
[M+NH₄]⁺221.16483
[M+K]⁺242.09417

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorption band would be that of the carbonyl group (C=O) stretch, which is expected to appear in the region of 1710-1730 cm⁻¹ masterorganicchemistry.com. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be observed in the fingerprint region nist.gov.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For piperidine derivatives, reversed-phase HPLC is a common method. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent such as acetonitrile or methanol nih.gov. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with different polarities. Detection is often performed using a UV-Vis detector, typically monitoring at wavelengths where the aromatic benzyl group absorbs, such as 210, 254, and 280 nm nih.gov.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like piperidine derivatives. In GC, the sample is vaporized and separated in a capillary column. The choice of the stationary phase is crucial for achieving good separation. For piperazine and piperidine derivatives, columns with a 5% phenyl/95% methyl silicone phase are often employed unodc.org. The temperature program of the GC oven is optimized to ensure good resolution of the components in the mixture unodc.org. GC-MS analysis provides both retention time data for identification and mass spectra for structural confirmation researchgate.net.

Column Chromatography

Column chromatography is a preparative technique used for the purification of larger quantities of compounds. Silica gel is the most common stationary phase for the purification of organic compounds. The choice of the eluent system (mobile phase) is critical and is typically determined by thin-layer chromatography (TLC). A mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is often used, with the ratio adjusted to achieve the desired separation of this compound from impurities nih.gov.

Stereochemical Analysis Techniques (e.g., Chiral HPLC, X-ray Crystallography)

Since this compound possesses a chiral center at the 4-position, the analysis of its stereochemistry is important.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperidine derivatives, CSPs based on cellulose or amylose derivatives are often effective nih.gov. The mobile phase can be either a normal-phase system (e.g., hexane/isopropanol) or a reversed-phase system, depending on the specific CSP and the compound being analyzed mdpi.com. The development of a chiral HPLC method allows for the determination of the enantiomeric excess (ee) of a sample.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. To perform this analysis, a single crystal of the compound or a suitable derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice nih.govmdpi.com. The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a derivative of a related piperidine, revealed a monoclinic crystal system and provided detailed information on bond lengths, bond angles, and the conformation of the piperidine ring nih.gov. Such analyses are invaluable for confirming the relative and absolute stereochemistry of chiral piperidine derivatives.

Q & A

Q. What are the key methodological considerations for synthesizing 1-Benzyl-4-methylpiperidin-3-one in a laboratory setting?

A multi-step synthesis route involves:

  • N-acylation of 3-Amino-4-methylpyridine.
  • Quaternization using benzyl halide.
  • Partial reduction with sodium borohydride in methanol/water.
  • Hydrolysis under acidic conditions to yield the ketone intermediate.
  • Reductive amination with methylamine and titanium(IV) isopropoxide.
    Optimization focuses on controlling reaction temperatures (e.g., 0–5°C for reduction steps), solvent polarity (methanol for solubility), and catalyst efficiency. Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography (hexane/EtOAc gradients) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm chemical environments (e.g., ketone carbonyl at ~208 ppm in 13C^{13}C-NMR).
  • HPLC : Monitor purity (>95% peak area) using reverse-phase columns (C18) with UV detection.
  • Melting point analysis : Compare observed values with literature data (if available).
    For intermediates, mass spectrometry (ESI-MS) can confirm molecular ions .

Q. What safety protocols are critical when handling this compound in laboratory workflows?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First aid : Immediate flushing of eyes/skin with water for 15+ minutes upon contact.
  • Waste disposal : Classify as hazardous organic waste and comply with institutional guidelines.
    Note: Toxicological data are limited; assume acute toxicity and avoid skin/eye exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Data collection : Use high-resolution (≤1.0 Å) single-crystal diffraction.
  • Refinement with SHELXL : Address disorder in the benzyl or methyl groups by refining occupancy factors. Apply restraints to bond lengths/angles for unstable regions.
  • Validation : Cross-check residual electron density maps to identify misplaced atoms.
    Example: SHELXL’s AFIX commands can model rotational disorder in the piperidine ring .

Q. How can conformational analysis using Cremer-Pople parameters enhance understanding of the piperidine ring’s puckering behavior?

  • Coordinate calculation : Derive puckering amplitude (qq) and phase angle (θθ) from atomic coordinates using software like PARST or Platon.
  • Interpretation : A qq > 0.5 Å indicates significant non-planarity. Phase angles distinguish chair (θ0°θ \approx 0°) vs. boat (θ30°θ \approx 30°) conformers.
  • Application : Compare crystallographic data with DFT-optimized geometries to assess environmental effects (e.g., solvent vs. solid state) .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • DFT benchmarking : Optimize structures at the B3LYP/6-311++G(d,p) level and calculate 1H^1H-NMR shifts (e.g., using Gaussian).
  • Solvent effects : Include implicit solvent models (PCM for DMSO or CDCl3_3).
  • Dynamic effects : Perform molecular dynamics (MD) simulations to account for ring flexibility.
    Discrepancies >0.5 ppm may indicate overlooked conformers or proton exchange processes .

Q. What strategies are recommended for preliminary toxicity assessment of this compound in the absence of comprehensive data?

  • In silico models : Use TEST (Toxicity Estimation Software Tool) or ADMET Predictor to estimate LD50_{50} and hepatotoxicity.
  • Surrogate studies : Compare structural analogs (e.g., 4-methylpiperidine derivatives) with known toxicity profiles.
  • In vitro assays : Conduct MTT assays on HEK-293 or HepG2 cells to screen for cytotoxicity at micromolar concentrations.
    Note: Prioritize institutional biosafety committee approvals for in vitro work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.